molecular formula C11H5Cl2F3N2S B13724742 6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine

6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine

Cat. No.: B13724742
M. Wt: 325.1 g/mol
InChI Key: HRINCYFOOCMSJO-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered significant interest due to its potential applications in various fields. This compound is characterized by the presence of dichlorophenyl, mercapto, and trifluoromethyl groups attached to a pyrimidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorophenylamine and trifluoromethylpyrimidine derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2,5-dichlorophenylamine with a suitable trifluoromethylpyrimidine derivative under controlled conditions.

    Introduction of Mercapto Group: The intermediate compound is then subjected to further reactions to introduce the mercapto group. This can be accomplished through thiolation reactions using reagents such as thiourea or other sulfur-containing compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance productivity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Medicine: The compound has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine: This compound lacks the mercapto group but shares similar structural features and reactivity.

    2-Mercapto-4-(trifluoromethyl)pyrimidine: This compound lacks the dichlorophenyl group but retains the mercapto and trifluoromethyl groups.

Uniqueness

6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the mercapto and trifluoromethyl groups enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C11H5Cl2F3N2S

Molecular Weight

325.1 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H5Cl2F3N2S/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)18-10(19)17-8/h1-4H,(H,17,18,19)

InChI Key

HRINCYFOOCMSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=S)NC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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